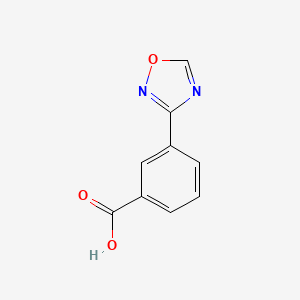

3-(1,2,4-Oxadiazol-3-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZZFWKBYIYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912577-30-1 | |

| Record name | 3-(1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid

<

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(1,2,4-oxadiazol-3-yl)benzoic acid, a key building block in medicinal chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the synthesis, offering a rationale for experimental choices and providing detailed, step-by-step protocols. The guide emphasizes scientific integrity, featuring in-text citations to authoritative sources and culminating in a complete reference list. Visual aids, including reaction pathway diagrams and data tables, are provided to enhance clarity and facilitate practical application.

Introduction: Significance of this compound

The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. The title compound, this compound, serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its structure, featuring a benzoic acid group, allows for further functionalization and incorporation into larger, more complex molecular architectures. This guide will focus on the most prevalent and efficient synthetic routes to this valuable compound, providing both theoretical understanding and practical experimental details.

Core Synthetic Strategy: From Nitrile to Oxadiazole

The most common and direct pathway to this compound commences with 3-cyanobenzoic acid. This approach involves a two-step sequence: the formation of an intermediate amidoxime, followed by a cyclization reaction to construct the 1,2,4-oxadiazole ring.

Step 1: Synthesis of the Amidoxime Intermediate

The initial and critical step is the conversion of the nitrile group of 3-cyanobenzoic acid into an amidoxime (also known as a hydroxyamidine). This transformation is typically achieved by reacting the nitrile with hydroxylamine.

Mechanism and Rationale:

The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The choice of reaction conditions is crucial to maximize the yield of the desired amidoxime and minimize the formation of byproducts, such as amides. The presence of electron-withdrawing groups on the aromatic ring, like the carboxylic acid in this case, can sometimes lead to the formation of amide impurities. To mitigate this, careful control of temperature and the use of appropriate solvents are necessary.

Experimental Protocol: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Cyanobenzoic acid | 1.0 eq | Starting material. |

| Hydroxylamine hydrochloride |

A Comprehensive Technical Guide to the Physicochemical Properties of Ataluren [3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataluren, also known as PTC124, is a first-in-class, orally bioavailable small molecule designed to address genetic disorders caused by nonsense mutations.[1][2] Its core structure, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, is synthetically tailored to enable ribosomal read-through of premature termination codons, thereby restoring the production of full-length, functional proteins.[3][4][5] This guide provides a detailed examination of the critical physicochemical properties of Ataluren (CAS 775304-57-9), offering field-proven insights into its molecular characteristics, solubility, lipophilicity, and ionization behavior. Methodologies for the experimental determination of these properties are detailed, providing a practical framework for researchers in the fields of medicinal chemistry and drug development.

Molecular Identity and Structural Attributes

Ataluren is a synthetic organic compound featuring a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety and a 2-fluorophenyl group.[4] This specific arrangement of aromatic and heterocyclic systems dictates its pharmacological activity and defines its physicochemical landscape.

Chemical Structure

The structural formula of Ataluren reveals its key functional groups: a carboxylic acid, which is the primary determinant of its acidic nature, and a fluorinated aromatic ring, which influences its lipophilicity and binding interactions.

Core Physicochemical Data Summary

The fundamental physicochemical properties of Ataluren are summarized below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Melting Point | 242 °C | [7][10] |

| Calculated logP (AlogP) | 3.1 - 3.24 | [4][8] |

| Polar Surface Area (PSA) | 76.22 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 3 | [8] |

| Protein Binding | 99.6% (Human Plasma) | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Ataluren, as a free carboxylic acid, exhibits pH-dependent solubility.

Aqueous and Solvent Solubility

Experimental data indicates that Ataluren is poorly soluble in aqueous media, a common characteristic for aromatic carboxylic acids of its size. Its solubility is significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Notes |

| Water | < 1 µg/mL (practically insoluble) | |

| Ethanol | Insoluble | [9][11] |

| DMSO | ≥ 52 mg/mL | [9][12] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | For in vivo studies; requires sonication.[12] |

Expert Insight: The low aqueous solubility necessitates enabling formulation strategies for oral delivery, such as administration as a suspension.[3] The high solubility in DMSO makes it the standard solvent for preparing stock solutions for in vitro screening assays.

Experimental Protocol: Kinetic Solubility Determination

The kinetic solubility assay is a high-throughput method used in early drug discovery to assess how readily a compound, initially dissolved in DMSO, remains in solution when diluted into an aqueous buffer. This method is crucial for identifying potential solubility liabilities early in the development process.

Causality: We choose a kinetic assay over a thermodynamic one because it better mimics the conditions of many high-throughput biological screens where compounds are introduced from a DMSO stock and precipitation can lead to false-negative results.

Caption: Kinetic Solubility Assay Workflow.

Detailed Steps:

-

Stock Solution Preparation: Accurately weigh Ataluren and dissolve in anhydrous DMSO to create a 10 mM stock solution.

-

Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the buffer is filtered and degassed.

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well microtiter plate.

-

Dilution: Add 198 µL of the pH 7.4 PBS to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and place it on an orbital shaker at room temperature (25°C) for 2 hours to allow for equilibration.[13]

-

Filtration: After incubation, separate any precipitate from the supernatant by filtering the solution through a solubility filter plate (e.g., Millipore MultiScreen).[13]

-

Quantification: Analyze the concentration of Ataluren in the clear filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve prepared from the DMSO stock solution is used for accurate quantification.

-

Data Analysis: The measured concentration of the filtrate represents the kinetic solubility of Ataluren under the specified conditions.

Lipophilicity (logP) and Ionization (pKa)

Lipophilicity and ionization are intertwined properties that govern a drug's ability to cross biological membranes and interact with its target.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's potential for membrane permeability. For Ataluren, the calculated logP (AlogP) is approximately 3.24 , indicating a significant degree of lipophilicity.[8]

Expert Insight: A logP value in the range of 1-3 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. Ataluren's logP of ~3.2 suggests good permeability, but its low intrinsic solubility must be considered in concert.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The "gold standard" for lipophilicity measurement is the shake-flask method.[14] Because Ataluren is an acid, we determine the distribution coefficient (logD) at a physiological pH of 7.4, which accounts for the partitioning of both the ionized and non-ionized species.

Causality: We use n-octanol and a pH 7.4 buffer because this system is the most widely accepted model for predicting drug partitioning across biological membranes. The pre-saturation of solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

Caption: Shake-Flask logD₇.₄ Determination Workflow.

Detailed Steps:

-

Solvent Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that the two phases are mutually saturated before the experiment begins.[15]

-

Compound Addition: Prepare a stock solution of Ataluren in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the Ataluren stock to a vial containing a known volume of the pre-saturated aqueous buffer. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[16]

-

Equilibration: Seal the vial and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of Ataluren in each aliquot using a validated HPLC method with UV detection.

-

Calculation: The logD at pH 7.4 is calculated using the formula: logD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. For Ataluren, the carboxylic acid group is the primary ionizable center. While a specific experimental pKa value is not publicly available, its structure suggests it is a weak acid with an expected pKa in the range of 3-5, similar to benzoic acid (pKa ≈ 4.2).

Expert Insight: The pKa value is fundamental to understanding how Ataluren's solubility and permeability will change throughout the gastrointestinal tract. In the acidic environment of the stomach (pH 1-2), it will be predominantly in its neutral, less soluble form. In the more neutral to alkaline environment of the intestine (pH 6-7.5), it will be increasingly in its ionized, more soluble carboxylate form.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[17][18]

Causality: This method is chosen for its precision and direct measurement of the ionization event. It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Steps:

-

Sample Preparation: Accurately weigh and dissolve Ataluren in a suitable co-solvent mixture (e.g., methanol/water) due to its low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated combination pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified by the first derivative). The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[19]

Conclusion

The physicochemical properties of Ataluren are characteristic of a lipophilic weak acid, presenting both opportunities and challenges for drug development. Its molecular structure provides the basis for its unique mechanism of action in promoting ribosomal read-through. Key parameters such as its melting point (242 °C), high logP (~3.24), and low aqueous solubility (<1 µg/mL) are critical data points that have guided its formulation as an oral suspension to ensure adequate bioavailability.[7][8][10] The experimental protocols detailed in this guide provide a robust framework for the characterization of Ataluren and similar 1,2,4-oxadiazole-based compounds, underscoring the importance of a thorough physicochemical evaluation in the journey from discovery to clinical application.

References

- Carl ROTH. (n.d.). Ataluren, 5 g, CAS No. 775304-57-9.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Encyclopedia.pub. (2022).

- MCE. (n.d.). Ataluren - Product Data Sheet.

- Biosynth. (n.d.). Ataluren | 775304-57-9 | FF106142.

- MDPI. (n.d.).

- protocols.io. (2024). LogP / LogD shake-flask method.

- National Center for Biotechnology Information. (n.d.). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. PubMed Central.

- European Medicines Agency. (n.d.).

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- Lokey Lab Protocols. (2017). Shake Flask logK.

- DrugMapper. (n.d.). ATALUREN - Physicochemical Descriptors.

- National Center for Biotechnology Information. (n.d.).

- Selleck Chemicals. (n.d.). Ataluren (PTC124) CFTR inhibitor.

- National Center for Biotechnology Information. (2013).

- LKT Labs. (n.d.). PTC124.

- National Center for Biotechnology Information. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Wikipedia. (n.d.).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Wikipedia. (n.d.).

- Protheragen. (n.d.). Ataluren.

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)

- ChemicalBook. (n.d.). Ataluren CAS#: 775304-57-9.

- Study.com. (2021).

- Becaris Publishing. (2020).

- AdisInsight. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2020). (PDF)

- Benchchem. (2025).

- IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- New Drug Approvals. (2016). Ataluren (Translarna) drug for Duchenne Muscular Dystrophy.

- DrugMAP. (n.d.).

- MedPath. (n.d.).

- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- YouTube. (2017).

Sources

- 1. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ataluren | 775304-57-9 | Benchchem [benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Ataluren - Wikipedia [en.wikipedia.org]

- 7. Ataluren | 775304-57-9 | FF106142 | Biosynth [biosynth.com]

- 8. DrugMapper [drugmapper.helsinki.fi]

- 9. PTC124 - LKT Labs [lktlabs.com]

- 10. Ataluren, 5 g, CAS No. 775304-57-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. selleckchem.com [selleckchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. enamine.net [enamine.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

An In-depth Technical Guide to 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,2,4-Oxadiazole Moiety in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of small molecule therapeutics. The oxadiazole ring is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Molecules incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

A particularly compelling application of 1,2,4-oxadiazole derivatives lies in their ability to modulate premature translation termination, a mechanism underlying numerous genetic diseases.[3][4] This guide focuses on the parent compound, 3-(1,2,4-oxadiazol-3-yl)benzoic acid, providing a foundational understanding for the exploration of its therapeutic potential.

Molecular Structure and Physicochemical Properties

While a specific CAS number for this compound is not prominently listed in chemical databases, its structure and properties can be confidently predicted based on its constituent parts.

Chemical Structure:

The molecule consists of a benzoic acid group substituted at the meta (3-) position with a 1,2,4-oxadiazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| LogP | ~1.5 - 2.0 |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 |

| Appearance | White to off-white solid |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for the preparation of 1,2,4-oxadiazole benzoic acids.[5][6] The following protocol outlines a reliable and scalable approach.

Overall Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Formation)

-

Reactants:

-

Methyl 3-cyanobenzoate (1 equivalent)

-

Hydroxylamine hydrochloride (1.5 equivalents)

-

Sodium bicarbonate (1.5 equivalents)

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 3-cyanobenzoate in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude amidoxime intermediate. This product is often used in the next step without further purification.

-

Causality: The reaction of the nitrile group with hydroxylamine forms the amidoxime. Sodium bicarbonate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.

Step 2 & 3: Acylation and Cyclization to form Methyl 3-(1,2,4-oxadiazol-3-yl)benzoate

-

Reactants:

-

Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent)

-

Formic acid (as both reactant and solvent)

-

-

Procedure:

-

To the crude amidoxime from the previous step, add an excess of formic acid.

-

Heat the mixture to reflux for 2-4 hours. The cyclization is driven by the elimination of water.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture into ice-water.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Causality: The amidoxime is first acylated by formic acid, followed by a heat-induced intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.

Step 4: Hydrolysis to this compound

-

Reactants:

-

Methyl 3-(1,2,4-oxadiazol-3-yl)benzoate (1 equivalent)

-

Sodium hydroxide (or other suitable base)

-

Water/Methanol mixture

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Suspend the methyl ester in a mixture of water and methanol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The final product will precipitate out of solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

-

Causality: The ester is hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid product.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the benzoic acid and the proton on the oxadiazole ring.

-

¹³C NMR will confirm the presence of all nine carbon atoms in their distinct chemical environments.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and N-O stretches of the oxadiazole ring.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Therapeutic Applications and Future Directions

The core structure of this compound is closely related to Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug known to induce ribosomal read-through of premature stop codons.[7] This suggests that the parent compound and its derivatives are promising candidates for the treatment of genetic disorders caused by nonsense mutations, such as certain forms of Duchenne muscular dystrophy and cystic fibrosis.[3][4]

Mechanism of Action (Hypothesized):

Caption: Hypothesized mechanism of nonsense suppression by 1,2,4-oxadiazole benzoic acid derivatives.

Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound to establish structure-activity relationships and optimize efficacy and safety profiles.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

This compound represents a foundational molecule for the development of novel therapeutics, particularly in the realm of genetic disorders. This guide has provided a comprehensive overview of its structure, a detailed synthesis protocol, and an exploration of its potential applications. By leveraging the information presented herein, researchers can further investigate this promising chemical scaffold and its derivatives, paving the way for the discovery of new and effective treatments for diseases with high unmet medical needs.

References

-

Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[7][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]

-

MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

- Patents.

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 4. US20060035943A1 - 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]

- 7. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]

- 8. 3-[5-(2-Fluorophenyl-d4)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]

solubility of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the principles, experimental determination, and predictive considerations for the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It offers a detailed exploration of the molecular characteristics of this compound that influence its solubility, step-by-step protocols for reliable solubility measurement, and a discussion on the selection of appropriate organic solvents. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor governing the dissolution rate, and consequently, the absorption and bioavailability of an API.[2] For a molecule such as this compound, which possesses both a polar carboxylic acid group and a heterocyclic oxadiazole ring, understanding its solubility behavior in a range of organic solvents is paramount for formulation development, purification, and various stages of preclinical and clinical testing.

This guide will delve into the theoretical underpinnings of solubility, followed by a practical, in-depth exploration of the methods used to accurately determine the solubility of this compound. The causality behind experimental choices will be elucidated, providing a robust framework for researchers to design and execute their own solubility studies.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that a solute will have higher solubility in a solvent with similar polarity.[3] this compound is a multifaceted molecule with distinct structural features that will dictate its interactions with various organic solvents:

-

Benzoic Acid Moiety: The carboxylic acid group is a key contributor to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. This group will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The pH of the medium will also significantly influence the ionization state of the carboxylic acid and, consequently, its solubility.[4]

-

1,2,4-Oxadiazole Ring: This heterocyclic ring system introduces polarity due to the presence of nitrogen and oxygen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Aromatic Rings: The phenyl and oxadiazole rings are aromatic and can engage in π-π stacking interactions with aromatic solvents.

Given these features, it is anticipated that this compound will exhibit a range of solubilities across different classes of organic solvents.

Theoretical Framework of Solubility

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[3] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process can be described by the Gibbs free energy of solution (ΔGsol).

A spontaneous dissolution process is characterized by a negative ΔGsol, which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution:

ΔGsol = ΔHsol - TΔSsol

-

Enthalpy of Solution (ΔHsol): This term represents the net energy change associated with the breaking and forming of intermolecular bonds. For a solid dissolving in a liquid, it is the sum of the lattice energy of the solid (energy required to break the crystal lattice) and the solvation energy (energy released when solute molecules are surrounded by solvent molecules).

-

Entropy of Solution (ΔSsol): This term reflects the change in randomness or disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.

The interplay of these thermodynamic factors governs the extent of solubility.

Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is crucial. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with the solid phase has been reached.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).[7][8]

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).[9] Equilibrium is generally assumed when consecutive measurements show no significant change in concentration.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter.[6] Filtration is a common method, but care must be taken to avoid adsorption of the solute onto the filter material.[6]

-

-

Quantification:

-

Carefully dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Analytical Method Validation

The HPLC method used for quantification must be validated to ensure accuracy, precision, linearity, and specificity according to established guidelines.

Data Presentation

The solubility data should be presented in a clear and organized manner, typically in a table.

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Data | Data |

| Ethanol | 24.5 | Data | Data |

| Acetone | 20.7 | Data | Data |

| Acetonitrile | 37.5 | Data | Data |

| Ethyl Acetate | 6.0 | Data | Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data | Data |

| N,N-Dimethylformamide (DMF) | 36.7 | Data | Data |

| Dichloromethane | 9.1 | Data | Data |

| Toluene | 2.4 | Data | Data |

*Note: This table is for illustrative purposes. Actual experimental data should be populated.

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams can aid in understanding the experimental process and the factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Key factors influencing the solubility of this compound.

Predictive Approaches to Solubility

While experimental determination is the definitive method, computational models can provide valuable early insights into solubility behavior.[3][10] These methods can be broadly categorized as:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural properties of compounds with their solubility.[10]

-

Thermodynamics-Based Methods: Approaches like the general solubility equation consider the balance between the enthalpy of dissolution and the entropy of mixing.[10]

-

Molecular Dynamics (MD) Simulations: These simulations can provide detailed information about the interactions between solute and solvent molecules.[1][10]

These predictive tools can aid in the rational selection of solvents for experimental studies and in the early stages of drug candidate screening.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the . By combining a strong theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This data is indispensable for advancing a drug candidate through the development pipeline, from formulation design to ensuring adequate bioavailability.

Future work should focus on building a comprehensive experimental database of the solubility of this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures. Furthermore, the development and validation of specific QSPR models for this class of compounds could significantly accelerate the drug development process.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Solubility Prediction of Organic Molecules with Molecular Dynamics Simul

- Physics-based solubility prediction for organic molecules. Chemical Reviews.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Annex 4.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- BIOPHARMACEUTICS CLASSIFIC

- 3-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Career Henan Chemical Co..

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency.

- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

- 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Sigma-Aldrich.

- Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester. Chemicalbook.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- 3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID. Chemicalbook.

- Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids.

- Solubility of Benzoic Acid in Organic Solvents. Scribd.

- Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid.

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.

- PRODUCT INFORM

- 775304-57-9|3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. BLDpharm.

- IUPAC-NIST Solubility Data Series. 99.

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. rheolution.com [rheolution.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. who.int [who.int]

- 10. m.youtube.com [m.youtube.com]

The 1,2,4-Oxadiazole Scaffold: A Mechanistic Exploration of its Therapeutic Potential

Abstract

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including metabolic stability and its capacity to act as a bioisostere for amide and ester groups, have made it a versatile component in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of 1,2,4-oxadiazole-containing compounds across various therapeutic areas. We will delve into their anticancer activities, focusing on the induction of apoptosis via caspase activation and the inhibition of critical cell signaling pathways like the EGFR/PI3K/Akt/mTOR cascade. Furthermore, this guide will elucidate their anti-inflammatory effects through the modulation of the NF-κB signaling pathway and their neuroprotective potential via the inhibition of cholinesterases. Finally, we will examine the role of these compounds as modulators of nuclear receptors, such as FXR and PXR, and as allosteric modulators of metabotropic glutamate receptors. This guide is intended for researchers, scientists, and drug development professionals, providing not only mechanistic insights but also detailed experimental protocols and quantitative data to support further investigation and development of this promising class of compounds.

Part 1: The 1,2,4-Oxadiazole Core: Physicochemical Properties and Bioisosteric Significance

Introduction to a Privileged Heterocycle

The 1,2,4-oxadiazole moiety, a five-membered ring system containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in the synthesis of pharmacologically active molecules. Its journey from a chemical curiosity to a key building block in drug design is marked by the discovery of its presence in a wide array of compounds with diverse biological activities.[1] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its unique electronic properties, makes it an attractive scaffold for medicinal chemists to explore.

Physicochemical Landscape

The physicochemical properties of the 1,2,4-oxadiazole ring contribute significantly to its utility in drug design. The presence of nitrogen and oxygen atoms allows for hydrogen bond interactions with biological macromolecules, a crucial aspect for molecular recognition and binding affinity.[1][2] Furthermore, the thermal and chemical resistance of the oxadiazole ring often imparts metabolic stability to the parent molecule, a desirable feature for drug candidates.[1]

The Power of Bioisosterism

One of the most compelling attributes of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[3] Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical and chemical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding and conformational properties of amides and esters while often being less susceptible to enzymatic hydrolysis, thereby improving the drug-like characteristics of a compound.[3]

Part 2: Anticancer Mechanisms of Action: Targeting Cellular Proliferation and Survival

The 1,2,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity. Their mechanisms of action are diverse, ranging from the induction of programmed cell death to the inhibition of key signaling pathways that drive tumor growth.

Induction of Apoptosis via Caspase Activation

2.1.1. Mechanistic Insight

A primary mechanism by which 1,2,4-oxadiazole-containing compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to activate effector caspases, particularly caspase-3, which are the executioners of the apoptotic cascade.[4][5][6][7] Activation of caspase-3 leads to the cleavage of a plethora of cellular proteins, ultimately resulting in the dismantling of the cell. Some 1,2,4-oxadiazole derivatives have been reported to induce apoptosis through the mitochondrial pathway.[8]

2.1.2. Experimental Validation: Caspase-3 Activation Assay (Flow Cytometry)

This protocol describes a method to quantify the activation of caspase-3 in cancer cells following treatment with a 1,2,4-oxadiazole derivative using flow cytometry.[5]

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 1,2,4-oxadiazole compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

-

Cell Harvesting and Staining: Following treatment, harvest the cells by trypsinization and wash with ice-cold PBS. Resuspend the cell pellet in a binding buffer provided with a commercial caspase-3 activity assay kit. Add a fluorescently labeled inhibitor of caspases (e.g., a FITC-labeled pan-caspase inhibitor that binds to activated caspases) and incubate as per the manufacturer's instructions, protected from light.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of activated caspase-3 in the cells.

-

Data Interpretation: Quantify the percentage of cells with activated caspase-3 for each treatment condition. A significant increase in the percentage of fluorescent cells in the compound-treated group compared to the vehicle control indicates apoptosis induction via caspase activation.

2.1.3. Data Focus: Caspase-3 Activation by 1,2,4-Oxadiazole Derivatives

| Compound ID | Cell Line | Concentration (µM) | Caspase-3 Positive Cells (%) | Reference |

| 4f | A549 | Varies | 3.4 | [5] |

| Cisplatin (Control) | A549 | Varies | >3.4 | [5] |

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

2.2.1. Mechanistic Insight

The epidermal growth factor receptor (EGFR) and its downstream signaling cascade, the PI3K/Akt/mTOR pathway, are frequently dysregulated in a variety of cancers, leading to uncontrolled cell proliferation and survival.[3] Several 3,5-diarylsubstituted 1,2,4-oxadiazoles have been identified as potent inhibitors of this pathway.[3][8][9] By binding to the ATP-binding site of EGFR, these compounds can block its autophosphorylation and subsequent activation of the downstream signaling cascade. Molecular docking studies have provided insights into the binding interactions of these compounds within the EGFR tyrosine kinase domain.[9]

2.2.2. Visualizing the Pathway: Inhibition of EGFR/PI3K/Akt/mTOR Signaling

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 1,2,4-oxadiazole compounds.

2.2.3. Experimental Validation: Western Blot Analysis of Pathway Components

This protocol outlines a method to assess the inhibitory effect of a 1,2,4-oxadiazole compound on the EGFR signaling pathway by measuring the phosphorylation status of key proteins.

-

Cell Lysis: Treat cancer cells (e.g., A549) with the 1,2,4-oxadiazole compound for a specific time, then stimulate with EGF to activate the pathway. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and other relevant pathway proteins. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Cytotoxicity Profiling

2.3.1. Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[3]

Caption: A typical workflow for assessing cell viability using the MTT assay.

2.3.2. Data Focus: Cytotoxicity of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | Reference |

| 13h | Varies | Varies | 0.011 ± 0.009 | 0.18 ± 0.019 | 1.13 ± 0.55 | [10] |

| 7a | Phenyl | 5-fluorouracil | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | [2] |

| 7b | 4-Chlorophenyl | 5-fluorouracil | 0.54 ± 0.031 | 0.21 ± 0.011 | 1.01 ± 0.09 | [2] |

| 33 | Varies | Varies | 0.34 ± 0.025 | <10 | <10 | [8] |

| 39 | Thiophene containing | Varies | 0.19 ± 0.05 | - | - | [8] |

| Etoposide (Standard) | - | - | 2.11 ± 0.43 | 2.56 ± 0.98 | 1.91 ± 0.84 | [2][10] |

Part 3: Anti-inflammatory Mechanisms of Action: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit this critical pathway.

Mechanistic Insight

Several 1,2,4-oxadiazole derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][13][14] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain 1,2,4-oxadiazole compounds have been found to block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent transcriptional activity.[13][14]

Visualizing the Pathway: Inhibition of NF-κB Signaling

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole compounds.

Experimental Validation

3.3.1. NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.[13][14]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment and Stimulation: Treat the transfected cells with the 1,2,4-oxadiazole compound for a predetermined time, followed by stimulation with an NF-κB activator like LPS or TNF-α.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A reduction in luciferase activity in the compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

3.3.2. Immunofluorescence Staining for p65 Nuclear Translocation

This method visualizes the effect of the compound on the subcellular localization of the p65 subunit.[13][14]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the 1,2,4-oxadiazole compound, followed by stimulation with LPS.

-

Immunostaining: Fix the cells, permeabilize them, and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope.

-

Image Analysis: In untreated or compound-treated unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. Effective inhibition by the 1,2,4-oxadiazole compound will be observed as a retention of p65 in the cytoplasm even after LPS stimulation.

Part 4: Neuroprotective Mechanisms of Action: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive deficits associated with the disease. Inhibition of the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a major therapeutic strategy.

Mechanistic Insight

A number of 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of AChE and BuChE.[15][16][17] Notably, some of these compounds have shown high selectivity for BuChE, which is of increasing interest as a therapeutic target in the later stages of Alzheimer's disease.[15][17][18] The inhibitory activity of these compounds is often rationalized through molecular docking studies, which reveal key interactions with the active site of the enzymes.

Experimental Validation: The Ellman's Method for Cholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[18]

-

Principle: The assay is based on the reaction of acetylthiocholine (or butyrylthiocholine) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a solution of the cholinesterase enzyme (AChE or BuChE) in a suitable buffer.

-

In a 96-well plate, add the enzyme solution, DTNB, and the 1,2,4-oxadiazole inhibitor at various concentrations.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Measure the change in absorbance over time at 412 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Focus: IC50 Values of 1,2,4-Oxadiazole Derivatives as Cholinesterase Inhibitors

| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |

| 6n | >100 | 5.07 | >19.72 | [15][17][18] |

| 6b | >100 | 9.81 | >10.19 | [15] |

| 2b | 0.0158 | 20.5 | 1297.47 | [16] |

| 2c | 0.025 | 35.5 | 1420 | [16] |

| 4a | 0.121 | 25.5 | 210.74 | [16] |

| Donepezil (Standard) | 0.123 | Varies | Varies | [15][16] |

Part 5: Modulation of Nuclear Receptors and Other Targets

The versatility of the 1,2,4-oxadiazole scaffold extends to its ability to modulate the activity of nuclear receptors and other important cellular targets.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation

Certain 1,2,4-oxadiazole derivatives have been identified as dual modulators of FXR and PXR, two nuclear receptors that play crucial roles in metabolism and detoxification.[19][20] Some of these compounds act as antagonists of FXR while simultaneously acting as agonists of PXR, presenting a unique pharmacological profile with potential applications in metabolic and inflammatory diseases.[19]

Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulation

1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[21][22] These compounds do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating receptor activity and has therapeutic potential for neurological and psychiatric disorders.

Experimental Validation: Luciferase Reporter Assay for Nuclear Receptor Activity

This assay is a common method to screen for and characterize nuclear receptor modulators.[19][20]

-

Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., FXR or PXR) and another containing a luciferase reporter gene downstream of a response element specific to that receptor.

-

Procedure:

-

Transfect a suitable cell line (e.g., HepG2) with the expression and reporter plasmids.

-

Treat the cells with the 1,2,4-oxadiazole compound alone (to test for agonist activity) or in combination with a known receptor agonist (to test for antagonist activity).

-

After an incubation period, lyse the cells and measure the luciferase activity.

-

-

Data Analysis: An increase in luciferase activity indicates agonist activity, while a decrease in the agonist-induced luciferase activity signifies antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Focus: Activity of 1,2,4-Oxadiazole Derivatives as Receptor Modulators

| Compound ID | Target | Activity | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Reference |

| 5 | FXR | Antagonist | - | 66 | [19] |

| 11 | FXR | Antagonist | - | 72 | [19] |

| 5 | PXR | Agonist | - | 71 | [19] |

| 11 | PXR | Agonist | - | 105 | [19] |

| 37 | mGlu4 | PAM | 282-656 | - | [21] |

| 52 | mGlu4 | PAM | 282-656 | - | [21] |

Part 6: Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for the development of compounds with a remarkable diversity of biological activities. The mechanisms of action explored in this guide, from the induction of apoptosis in cancer cells to the fine-tuning of inflammatory and neurological pathways, highlight the immense therapeutic potential of this heterocyclic core. The ability of medicinal chemists to readily synthesize and modify the 1,2,4-oxadiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on several key aspects. The development of more selective inhibitors and modulators will be crucial for minimizing off-target effects and improving the therapeutic window of these compounds. A deeper understanding of the intricate interplay between 1,2,4-oxadiazole derivatives and their biological targets, aided by advanced computational and structural biology techniques, will pave the way for the rational design of next-generation therapeutics. Furthermore, the exploration of novel applications for this versatile scaffold, beyond the well-established areas of oncology, inflammation, and neuroscience, holds significant promise. The continued investigation of 1,2,4-oxadiazole-containing compounds will undoubtedly contribute to the expansion of our therapeutic armamentarium against a wide range of human diseases.

References

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. PubMed. Available from: [Link]

-

Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives. Bentham Science. Available from: [Link]

-

Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. National Institutes of Health. Available from: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available from: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. Available from: [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. National Institutes of Health. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole-Isoxazole Linked Quinazoline Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Available from: [Link]

-

Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Springer. Available from: [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available from: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available from: [Link]

-

A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. National Institutes of Health. Available from: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available from: [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available from: [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Institutes of Health. Available from: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. ResearchGate. Available from: [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. National Institutes of Health. Available from: [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Publications. Available from: [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Institutes of Health. Available from: [Link]

-

Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available from: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Avens Publishing Group. Available from: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Institutes of Health. Available from: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Available from: [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. ResearchGate. Available from: [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal. Available from: [Link]

-

Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. National Institutes of Health. Available from: [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available from: [Link]

-

In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. Available from: [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. National Institutes of Health. Available from: [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. Available from: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available from: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PubMed. Available from: [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. ResearchGate. Available from: [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. ResearchGate. Available from: [Link]

-

Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. AVESIS. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives | Bentham Science [eurekaselect.com]

- 11. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation | EXCLI Journal [excli.de]

- 18. researchgate.net [researchgate.net]

- 19. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Ascendant Trajectory of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives: A Technical Guide to Synthesis, Biological Potential, and Therapeutic Frontiers

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a cornerstone of modern drug discovery. The 3-(1,2,4-oxadiazol-3-yl)benzoic acid core has emerged as one such scaffold, demonstrating a remarkable versatility that has propelled its derivatives into a wide spectrum of therapeutic investigations. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this chemical class, from fundamental synthetic strategies to an in-depth analysis of their burgeoning therapeutic applications. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The this compound Core: A Bioisosteric Marvel

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention due to its unique bioisosteric properties.[1] It often serves as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis in biological systems. This inherent stability, coupled with the rigid planarity of the ring system, provides a fixed orientation for appended substituents, facilitating precise interactions with biological targets.

The benzoic acid moiety, on the other hand, is a classic pharmacological anchor. Its carboxyl group can engage in crucial hydrogen bonding and ionic interactions with receptor sites, while the aromatic ring offers a versatile platform for substitution to fine-tune physicochemical properties such as lipophilicity and electronic distribution. The strategic combination of these two components in the this compound scaffold creates a molecule with a high potential for diverse biological activities.[2]

II. Synthetic Strategies: Constructing the Core and Its Analogs

The synthesis of this compound derivatives typically involves the construction of the 1,2,4-oxadiazole ring from readily available starting materials. Two primary and adaptable strategies are highlighted below.

A. The Amidoxime-Acyl Chloride Cyclization Route

This is a classic and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The general workflow involves the acylation of an amidoxime followed by a dehydrative cyclization.

Experimental Protocol: Synthesis of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid

Step 1: Preparation of 3-cyanobenzamidoxime

-

To a solution of 3-cyanobenzoic acid in a suitable solvent (e.g., ethanol), add an excess of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry to yield 3-cyanobenzamidoxime.

Step 2: Acylation and Cyclization

-

Dissolve 3-cyanobenzamidoxime in a suitable solvent (e.g., pyridine or dioxane).

-

Add benzoyl chloride dropwise at room temperature and stir for several hours.

-

Heat the reaction mixture to reflux to effect cyclization. The progress of the reaction can be monitored by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Collect the precipitate, wash with a dilute solution of sodium bicarbonate and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid.[2]

B. Catalytic Oxidation of Tolyl Precursors

A more recent and efficient approach involves the selective oxidation of a methyl group on a tolyl-substituted 1,2,4-oxadiazole precursor. This method offers the advantage of potentially higher yields and a shorter reaction sequence.[3]

Experimental Protocol: Synthesis of 3-(5-Aryl-1,2,4-oxadiazol-3-yl)benzoic Acid via Oxidation

Step 1: Synthesis of the 5-Aryl-3-(3-tolyl)-1,2,4-oxadiazole Precursor

-

Synthesize the precursor using the amidoxime-acyl chloride cyclization route described above, starting with 3-methylbenzamidoxime and the desired aryl acyl chloride.

Step 2: Catalytic Oxidation

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aryl-3-(3-tolyl)-1,2,4-oxadiazole precursor in glacial acetic acid.

-

Add a catalytic amount of cobalt(II) acetate tetrahydrate and sodium bromide.

-

Heat the mixture to 95 °C while bubbling a stream of air through the solution.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-(5-aryl-1,2,4-oxadiazol-3-yl)benzoic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.[3]

Caption: Synthetic routes to this compound derivatives.

III. Therapeutic Potential: A Multifaceted Scaffold in Action

The this compound scaffold has been explored for a multitude of therapeutic applications, with notable successes in the areas of genetic disorders, oncology, and inflammation.

A. Nonsense Mutation Read-Through: The Ataluren Story